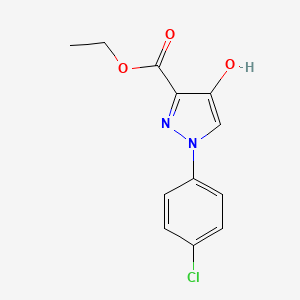

1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDIBUHUFFFVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352618 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26502-56-7 | |

| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

A common synthetic route involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate or similar β-ketoesters under basic or acidic conditions. This reaction proceeds through:

- Formation of a hydrazone intermediate.

- Cyclization to form the pyrazole ring.

- Subsequent hydroxylation at the 4-position of the pyrazole ring.

This method is analogous to the synthesis of related pyrazole derivatives, such as ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, where 4-methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of sodium ethoxide.

Dehydrogenation and One-Pot Processes

A patented process describes a one-pot synthesis involving:

- Dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one to yield l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole in the presence of a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

- Without isolating the intermediate, the reaction mixture is directly treated with an alkylating agent (such as an alkyl bromide or acrylate) to form the desired pyrazole derivative.

- This process avoids the use of expensive phase transfer catalysts and reduces reaction time, improving efficiency and yield.

Esterification and Functional Group Modifications

- The carboxylic acid group at the 3-position is typically esterified using ethanol under acidic or catalytic conditions to form the ethyl ester.

- Hydroxylation at the 4-position can be achieved via controlled oxidation or regioselective substitution, often using hydrogen peroxide or catalytic metal systems.

- Reaction conditions such as temperature (typically 80–100°C), solvent polarity, and reaction time are optimized to maximize yield and purity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent | Notes/Advantages | Yield Range (%) |

|---|---|---|---|---|

| Pyrazole ring formation | 4-chlorophenylhydrazine + ethyl acetoacetate + base (e.g., sodium ethoxide) | Ethanol or polar aprotic solvents (DMF, DMSO) | Forms hydrazone intermediate, cyclization to pyrazole | 50–70% (typical) |

| Dehydrogenation | l-(4-chlorophenyl)-pyrazolidin-3-one + oxidant | Polar aprotic solvent (DMF, DMSO) | One-pot process, no isolation of intermediate, avoids phase transfer catalysts | High efficiency, short reaction time |

| Alkylation/Esterification | Alkyl bromide or alkyl acrylate + base | Same solvent as dehydrogenation | Direct reaction with intermediate, improves process economy | High yield |

| Hydroxylation at 4-position | Oxidizing agents (e.g., H2O2) or catalytic metals | Polar solvents | Regioselective introduction of hydroxy group | Moderate to high |

Research Findings and Optimization Insights

- The one-pot dehydrogenation and alkylation process significantly reduces the number of purification steps, enhancing overall synthetic efficiency.

- Polar aprotic solvents such as DMF and DMSO are preferred due to their ability to dissolve both starting materials and intermediates, facilitating smooth reaction progression without isolation steps.

- Reaction temperature and time are critical parameters; elevated temperatures accelerate cyclization but must be controlled to prevent side reactions such as ester hydrolysis.

- The use of bases like sodium ethoxide promotes cyclization and esterification steps effectively.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming product purity.

Mechanism of Action

The mechanism by which 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups facilitate binding to active sites, while the 4-chloro-phenyl group enhances hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 64919-93-3)

- Structure : The hydroxyl group is at the C5 position instead of C3.

- Molecular Formula : C₁₂H₁₁ClN₂O₃ (same as the target compound).

- Key Difference: Positional isomerism of the hydroxyl group may alter hydrogen-bonding capacity and metabolic stability. No pharmacological data are provided, but such positional changes often impact receptor binding in drug design .

Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS 636568-08-6)

- Structure : Fluorine replaces chlorine at the para position of the phenyl group.

- Molecular Formula : C₁₂H₁₁FN₂O₃.

- Molecular Weight : 250.23 g/mol.

- Key Difference : The smaller electronegative fluorine atom may reduce steric hindrance and increase metabolic resistance compared to chlorine. This analog is structurally similar to the target compound but lacks direct activity reports .

Substituted Pyrazole Esters with Additional Functional Groups

Ethyl 1-(2-chlorophenyl)-5-cyano-1H-pyrazole-4-carboxylate (CAS 98476-18-7)

- Structure: Chlorine at the ortho position of the phenyl group and a cyano group at C4.

- Molecular Formula : C₁₃H₁₀ClN₃O₂.

- Molecular Weight : 275.69 g/mol.

- The cyano group enhances electron-withdrawing properties, which could influence reactivity in further synthetic modifications .

Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 1530821-98-7)

- Structure : Allyl and methyl substituents at N1 and C5, respectively.

- Molecular Formula : C₁₀H₁₃ClN₂O₂.

- Molecular Weight : 228.68 g/mol.

- Key Difference : The allyl group increases lipophilicity, which may enhance membrane permeability. This compound is reported as an intermediate in agrochemical synthesis .

Analogs with Modified Ester Groups

1-Acetyl-3-cyanoMethoxy-1H-pyrazole-4-carboxylic acid ethyl ester

- Structure: Acetyl and cyanomethoxy groups replace the hydroxyl and chlorophenyl groups.

- Molecular Formula : C₁₀H₁₁N₃O₄.

- Molecular Weight : 237.21 g/mol.

- Key Difference: The acetyl group may improve stability against hydrolysis, while the cyanomethoxy moiety introduces additional hydrogen-bonding sites .

Pharmacologically Active Analogs

5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters

- Structure : Methylsulfanyl group at C3 and variable substituents at C5.

- Reported Activity: Demonstrated analgesic and anti-inflammatory effects in murine models.

Key Research Findings and Implications

Halogen Effects : Chlorine at the para position (target compound) provides a balance between steric bulk and electronic effects, whereas fluorine (CAS 636568-08-6) offers metabolic stability but reduced lipophilicity .

Hydroxyl Position : The C4 hydroxyl group in the target compound may facilitate hydrogen bonding in biological systems, unlike its C5 isomer (CAS 64919-93-3), which lacks direct interaction data .

Pharmacological Potential: Methylsulfanyl-containing analogs (e.g., ) highlight the importance of electron-rich substituents in enhancing bioactivity, suggesting avenues for modifying the target compound .

Biological Activity

1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : 1-(4-Chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid ethyl ester

- Chemical Formula : C10H7ClN2O3

- Molecular Weight : 238.63 g/mol

- CAS Number : 334832-82-5

The compound exhibits its biological effects primarily through the inhibition of protein synthesis and DNA replication in tumor cells. It binds to DNA polymerase, thereby preventing transcription and replication processes essential for cancer cell proliferation .

Anticancer Activity

Research has demonstrated that this compound is effective against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Leukemia | K562 | Inhibition of growth |

| Lymphoma | Raji | Cytotoxicity observed |

| Neuroblastoma | SH-SY5Y | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative effect |

| Colon Cancer | HT29 | Growth inhibition |

| Prostate Cancer | LNCaP | Cytotoxic effects |

| Pancreatic Cancer | PANC-1 | Antitumor activity |

| Hepatocellular Carcinoma | HepG2 | Inhibition observed |

| Lung Cancer | A549 | Significant cytotoxicity |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses, including:

- Herpes Simplex Virus (HSV) : The compound demonstrated significant inhibitory effects against HSV, with higher efficacy than some other pyrazole derivatives .

- Vaccinia Virus : Effective in inhibiting viral replication, suggesting potential use in viral infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including the compound :

- Anticancer Studies : A study highlighted the antiproliferative effects on multiple cancer cell lines, indicating a broad spectrum of activity against different types of cancers .

- Antiviral Efficacy : Research evaluating the antiviral properties revealed that modifications in the chemical structure can enhance activity against HSV and other viruses. The introduction of an ester group was found to increase efficacy against HSV .

- Molecular Modeling Studies : Computational studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and viral replication, providing insights into its mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted pyrazole precursors with acid chlorides or anhydrides. A reflux-based method using acetonitrile as a solvent and potassium carbonate as a base has been reported for analogous compounds, yielding products after column chromatography (82% yield) . Key intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can be modified with chlorinated phenyl groups to introduce the 4-chloro-phenyl moiety .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on ¹H-NMR (to identify aromatic protons and ester groups), IR spectroscopy (to detect hydroxyl and carbonyl stretches), and mass spectrometry (for molecular ion verification). Elemental analysis ensures purity (>98%) . For advanced structural insights, single-crystal X-ray diffraction is employed to resolve bond lengths, dihedral angles (e.g., 6.97° between pyrazole and phenyl rings), and intermolecular interactions like C–H⋯O hydrogen bonds .

Q. What safety protocols are recommended for handling this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential irritants (e.g., chlorinated intermediates). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can structural modifications influence its pharmacological activity?

Substitutions at the pyrazole ring (e.g., methylsulfanyl groups) or phenyl rings (e.g., methoxy or fluoro substituents) alter bioactivity. For instance, replacing the 4-hydroxy group with methylsulfanyl enhances analgesic activity in related compounds . Dihedral angles between aromatic rings (e.g., 79.25° in the crystal structure) impact molecular rigidity and receptor binding .

Q. How to address contradictions in pharmacological data across pyrazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive anticancer profiles) may arise from assay conditions (e.g., cell lines, dose ranges) or structural nuances. For example, ulcerogenic activity in some pyrazoles correlates with ester group hydrolysis . Use dose-response curves and metabolite profiling to isolate active species .

Q. What strategies optimize solubility and stability for in vivo studies?

- Solubility : Test polar solvents (methanol, DMSO) or formulate as nanoparticles. Aqueous solubility of pyrazole esters is typically low (~4.63 g/L at 22°C for analogs) .

- Storage : Store at -20°C in anhydrous conditions to prevent ester hydrolysis. Avoid repeated freeze-thaw cycles .

Q. How to design SAR studies for pyrazole-based drug candidates?

- Core modifications : Replace the ethyl ester with methyl or trifluoromethyl groups to modulate lipophilicity .

- Pharmacophore mapping : Use docking studies to correlate substituent positions (e.g., 4-chloro-phenyl) with target binding (e.g., COX-2 for anti-inflammatory activity) .

- Comparative crystallography : Analyze intermolecular interactions (e.g., hydrogen bonds) to predict bioavailability .

Methodological Guidance

Q. How to validate synthetic purity for publication?

- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane eluent) for purification .

- Analytical cross-checks : Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What in vitro assays are suitable for initial pharmacological screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.